4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-fluorophenol with 4-fluoroaniline under specific conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenol: A related compound with similar chemical properties but different biological activities.
4-Fluoroaniline: Shares structural similarities but has distinct reactivity and applications.
2-Chloro-4-fluoroacetophenone: Another related compound used in different chemical reactions and applications.
Uniqueness
4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research applications, particularly in the fields of proteomics and medicinal chemistry .
Biological Activity
The compound 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is a notable member of the phenolic compounds, characterized by its unique structural features that confer various biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer , antibacterial , and antifungal properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 251.68 g/mol. The structure includes a chloro group, a fluorophenyl moiety, and an amino group, which contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been synthesized and evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound demonstrated significant activity against several cancer types:
Cell Line | PGI Value at 10 µM |
---|---|
SNB-19 | 65.12 |
NCI-H460 | 55.61 |
SNB-75 | 54.68 |
These results suggest that the compound may inhibit tumor growth through mechanisms involving interaction with specific molecular targets, potentially modulating pathways related to cell proliferation and apoptosis .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Furthermore, antifungal activity has been observed against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. This interaction may lead to the inhibition of critical metabolic pathways in pathogens or cancer cells, enhancing its therapeutic potential .
Cancer Research Applications
A significant case study involved assessing the compound's effects on glioblastoma cells, where it was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings underline the compound's potential as a lead candidate for developing new cancer therapies .
Antimicrobial Research
Another study focused on the antimicrobial properties of the compound, revealing that it could serve as a template for designing new antibiotics targeting resistant strains of bacteria. The presence of electron-withdrawing groups in its structure was shown to enhance antibacterial activity .
Properties
IUPAC Name |
4-chloro-2-[(4-fluoroanilino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJXUWHLSZVTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.